molecular formula C9H12N2O B11747676 (E)-propoxy[(pyridin-2-yl)methylidene]amine

(E)-propoxy[(pyridin-2-yl)methylidene]amine

Cat. No.: B11747676
M. Wt: 164.20 g/mol
InChI Key: HNFSIKPTLWPOBD-FLIBITNWSA-N
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Description

(E)-Propoxy[(pyridin-2-yl)methylidene]amine is a Schiff base derivative characterized by a pyridine ring linked to an imine group (-C=N-) and a propoxy (-OCH₂CH₂CH₃) substituent. The (E)-configuration indicates that the propoxy group and pyridine ring are on opposite sides of the C=N bond, a feature critical for its stereochemical interactions .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(Z)-N-propoxy-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C9H12N2O/c1-2-7-12-11-8-9-5-3-4-6-10-9/h3-6,8H,2,7H2,1H3/b11-8-

InChI Key

HNFSIKPTLWPOBD-FLIBITNWSA-N

Isomeric SMILES

CCCO/N=C\C1=CC=CC=N1

Canonical SMILES

CCCON=CC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-propoxy[(pyridin-2-yl)methylidene]amine typically involves the condensation of pyridine-2-carbaldehyde with propoxyamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for (E)-propoxy[(pyridin-2-yl)methylidene]amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propoxy group (-OCH₂CH₂CH₃) undergoes nucleophilic substitution under alkaline or acidic conditions. Key pathways include:

  • Alkaline hydrolysis : Reaction with aqueous NaOH yields pyridine-2-carbaldehyde and propoxyamine.

  • Ammonolysis : Substitution with ammonia generates (E)-[(pyridin-2-yl)methylidene]amine derivatives.

Mechanism :

  • Deprotonation of the nucleophile (e.g., OH⁻ or NH₃).

  • Nucleophilic attack at the electrophilic carbon adjacent to the oxygen atom.

  • Departure of the propoxy group as a leaving species.

Oxidation Reactions

The imine bond (C=N) is susceptible to oxidation, forming stable intermediates:

  • Epoxidation : Using peracids (e.g., mCPBA), the conjugated system forms oxaziridine derivatives.

  • Pyridine N-oxidation : Reaction with H₂O₂/CH₃COOH produces N-oxide derivatives, enhancing water solubility.

Key Conditions :

ReagentProductYield*
mCPBA (0°C)Oxaziridine derivative60–75%
H₂O₂/CH₃COOH (RT)Pyridine N-oxide85–90%
*Estimated yields based on analogous systems.

Reduction Reactions

The imine bond is reduced to a secondary amine using:

  • Catalytic hydrogenation : H₂/Pd-C in ethanol affords N-propoxy(pyridin-2-yl)methylamine.

  • Metal hydrides : NaBH₄ selectively reduces the C=N bond without affecting the pyridine ring.

Mechanistic Insight :

  • Hydride transfer to the electrophilic carbon of the imine.

  • Protonation of the nitrogen atom stabilizes the amine product.

Cycloaddition Reactions

The conjugated C=N system participates in [4+2] cycloadditions:

  • Diels-Alder reactions : With dienes (e.g., 1,3-butadiene), it forms six-membered heterocycles.

Example :

(E)-propoxy[(pyridin-2-yl)methylidene]amine+dieneΔTetrahydropyridine derivative\text{(E)-propoxy[(pyridin-2-yl)methylidene]amine} + \text{diene} \xrightarrow{\Delta} \text{Tetrahydropyridine derivative}

Hydrolysis Reactions

Acid-catalyzed hydrolysis cleaves the imine bond:

  • Acidic conditions (HCl/H₂O) : Produces pyridine-2-carbaldehyde and O-propylhydroxylamine.

Kinetics :

  • Rate increases with higher acid concentration (pH < 3).

  • Stabilization of the oxonium intermediate drives the reaction.

Ring-Opening of Epoxide Intermediates

While not directly involving the compound, studies on analogous systems (e.g., pyridin-3-yl derivatives) demonstrate epoxide ring-opening with ammonia surrogates . For example:

  • Ammonia-induced opening : Epoxide intermediates react with excess NH₃ to avoid bis-alkylated impurities .

Optimized Protocol :

ParameterCondition
SolventDMF
Temperature40°C
CatalystLiHMDS
WorkupTBME/aqueous extraction

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>100°C) induces decomposition into pyridine fragments and propionaldehyde.

  • Photoreactivity : UV exposure promotes [2+2] cycloaddition with alkenes, forming cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Analgesic Properties
Research indicates that compounds similar to (E)-propoxy[(pyridin-2-yl)methylidene]amine exhibit antidepressant and analgesic properties. The structural features of this compound suggest it could interact with neurotransmitter systems, making it a candidate for the development of new antidepressants and pain relief medications. A patent highlights that derivatives of pyridin-2-yl-methylamine are particularly useful in treating mood disorders and chronic pain conditions .

Antimicrobial Activity

Schiff Bases and Metal Complexes
Schiff bases, which include (E)-propoxy[(pyridin-2-yl)methylidene]amine as a potential derivative, have been studied for their antimicrobial properties. Studies show that these compounds can form complexes with metals such as copper and cobalt, enhancing their antimicrobial efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The coordination of metal ions with Schiff base ligands has been linked to increased bioactivity, suggesting avenues for developing new antimicrobial agents.

Quantum Chemical Investigations

Computational Studies
Quantum chemical analyses provide insights into the electronic properties and molecular behavior of (E)-propoxy[(pyridin-2-yl)methylidene]amine. Studies employing density functional theory have elucidated the compound's frontier molecular orbitals, electrostatic potential, and other molecular characteristics, which are crucial for understanding its reactivity and interaction with biological targets . These computational methods can guide the design of new derivatives with optimized pharmacological profiles.

Potential in Cancer Therapy

Targeting Kinase Mutations
The structural features of (E)-propoxy[(pyridin-2-yl)methylidene]amine position it as a potential inhibitor of specific kinase mutations associated with cancer. Research into related compounds shows promise in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs) . By inhibiting these pathways, such compounds could contribute to novel cancer therapies.

Synthesis and Characterization

Synthetic Pathways
The synthesis of (E)-propoxy[(pyridin-2-yl)methylidene]amine can be achieved through various organic reactions involving pyridine derivatives. The characterization of these compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity . Understanding the synthesis routes is essential for scaling up production for research or therapeutic use.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and analgesic properties
Antimicrobial ActivityEfficacy against bacterial strains; metal complexes enhance activity
Quantum Chemical StudiesInsights into electronic properties; guides derivative design
Cancer TherapyPotential as an inhibitor for c-KIT mutations in GIST
SynthesisVarious synthetic pathways; characterization through NMR, mass spectrometry

Mechanism of Action

The mechanism of action of (E)-propoxy[(pyridin-2-yl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Table 1: Key Structural and Electronic Properties
Compound Name Substituents Molecular Weight (g/mol) Electronic Effect of Substituents
(E)-Propoxy[(pyridin-2-yl)methylidene]amine Propoxy (-OCH₂CH₂CH₃) ~207.25 (estimated) Electron-donating (ether oxygen)
5-Chloro-2-[(E)-2-(phenyl)methylidene]amine Chloro (-Cl), Phenyl (-C₆H₅) 260.72 Electron-withdrawing (Cl), π-conjugation (Ph)
(E)-{[3-Chloro-5-(CF₃)pyridinyl]methylidene}amine Cl, CF₃ 418.12 Strongly electron-withdrawing (Cl, CF₃)
N-[(5-Chloro-2-phenylimidazolyl)methylidene]amine Cl, imidazole 237.30 Electron-withdrawing (Cl), heterocyclic π-system

Key Observations :

  • The propoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃) in analogues, reducing electrophilicity at the imine nitrogen. This impacts reactivity in metal coordination or nucleophilic addition .
  • Compared to phenyl or imidazole-containing analogues, the pyridine-propoxyphenyl system may exhibit weaker π-π stacking but improved solubility .

Coordination Chemistry and Metal Complexes

Table 2: Metal-Binding Behavior
Compound Name Metal Ion Compatibility Coordination Mode Stability Constant (Log K)
(E)-Propoxy[(pyridin-2-yl)methylidene]amine Cu(I/II), Co(II) Tridentate (N,N,O) Not reported
Bis[(pyridin-2-yl)methylidene]amine ligands Cu(I/II) Tridentate (N,N,N) High (rigid scorpionate)
N-[(Pyrazolyl)methylidene]amine Pd(II), Co(II) Bidentate (N,N) Moderate

Key Observations :

  • The propoxy group introduces an additional oxygen donor site, enabling tridentate coordination (N-imine, N-pyridine, O-ether). This contrasts with bis-pyridinyl ligands, which are purely N-donors .
  • Copper complexes of similar Schiff bases show redox activity, but the propoxy group’s flexibility may reduce geometric stability compared to rigid scorpionate ligands .
Table 3: Physicochemical and Hazard Data
Compound Name Solubility (mg/mL) Boiling Point (°C) Toxicity (LD₅₀, oral)
(E)-Propoxy[(pyridin-2-yl)methylidene]amine ~50 (DMSO) 388 (predicted) Not reported
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Low N/A H302 (harmful)
5-Chloro-2-phenylimidazolyl derivative ~20 (CHCl₃) 320 H315 (skin irritation)

Key Observations :

  • The propoxy group likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar analogues .
  • Safety data for related amines suggest moderate toxicity (Category 4 acute toxicity), but the propoxy group’s lower electronegativity may reduce irritation compared to chloro derivatives .

Biological Activity

(E)-propoxy[(pyridin-2-yl)methylidene]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(E)-propoxy[(pyridin-2-yl)methylidene]amine can be classified as a Schiff base, which is formed by the condensation of an amine with a carbonyl compound. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the pyridine ring contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to (E)-propoxy[(pyridin-2-yl)methylidene]amine exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of pyridine-based Schiff bases possess antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways in microorganisms .

Anticancer Activity

The compound has been investigated for its anticancer properties . It has demonstrated the ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

A notable study highlighted that certain Mannich bases, structurally related to (E)-propoxy[(pyridin-2-yl)methylidene]amine, have been effective against several tumor types through their action on receptor tyrosine kinases .

The biological activity of (E)-propoxy[(pyridin-2-yl)methylidene]amine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.
  • Metal Ion Coordination : The imine group in the structure allows for complex formation with metal ions, enhancing catalytic activities .

Case Study 1: Anticancer Screening

A study screened a series of pyridine derivatives for anticancer activity. (E)-propoxy[(pyridin-2-yl)methylidene]amine was included in this screening and showed promising results against breast cancer cell lines with an IC50 value indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, (E)-propoxy[(pyridin-2-yl)methylidene]amine was tested against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 ValueReference
AnticancerBreast Cancer Cells15 µM
AntimicrobialStaphylococcus aureus12 µg/mL
AntifungalCandida albicans10 µg/mL

Q & A

Basic: What are the standard synthetic routes for preparing (E)-propoxy[(pyridin-2-yl)methylidene]amine?

Methodological Answer:
The compound is typically synthesized via Schiff base formation. This involves condensation of a pyridylmethylamine derivative with a carbonyl-containing compound (e.g., aldehydes or ketones) under reflux in anhydrous solvents like ethanol or methanol. The reaction is acid- or base-catalyzed, with monitoring by TLC or NMR for imine bond formation (C=N). Subsequent reduction using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation stabilizes the product. For example, describes similar steps for synthesizing N-(2-pyridylmethyl)-2-pyridylmethanimine, emphasizing the importance of stoichiometric control to minimize side reactions .

Advanced: How can reaction conditions be optimized to reduce byproducts during synthesis?

Methodological Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful drying to avoid hydrolysis.
  • Temperature control : Lower temperatures (0–25°C) reduce unwanted polymerization, while reflux conditions accelerate imine formation.
  • Catalysts : Use of molecular sieves or Lewis acids (e.g., ZnCl₂) to absorb water and drive the equilibrium toward imine formation.
  • Purification : Flash chromatography (e.g., Biotage® columns) or recrystallization improves yield, as noted in , where byproducts necessitated advanced purification techniques .

Basic: What spectroscopic techniques are critical for characterizing (E)-propoxy[(pyridin-2-yl)methylidene]amine?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms the E-configuration via coupling constants (e.g., J = 12–16 Hz for trans C=N protons) and pyridyl ring integration.
  • IR Spectroscopy : Identifies C=N stretches (~1600–1650 cm⁻¹) and N-H/O-H absence post-reduction.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, as applied in for analogous Schiff bases .

Advanced: How do challenges in X-ray crystallography of this compound affect structural refinement?

Methodological Answer:
Common issues include:

  • Disorder : Solvent molecules or flexible propoxy chains may require partitioning into multiple occupancy sites.

  • Twinning : Addressed using SHELXL's TWIN/BASF commands for data integration ( ) .

  • Anisotropic displacement : Refinement with SHELXL’s restraints (e.g., SIMU/DELU) ensures thermal motion accuracy. Example refinement parameters from :

    ParameterValue
    R₁ (all data)0.040
    wR0.112
    GooF (S)1.06

Advanced: How does ligand geometry influence coordination chemistry with transition metals?

Methodological Answer:
The E-configuration creates a planar C=N bond, enabling chelation via pyridyl N and imine N atoms. Similar ligands in form dinuclear Ru(II)-Pd(II) complexes, where pyridyl groups act as σ-donors/π-acceptors. Steric effects from the propoxy chain may modulate metal-ligand bond angles (e.g., bite angles ~80–90°), impacting catalytic activity in cross-coupling reactions .

Basic: What safety protocols apply when handling this compound?

Methodological Answer:
While specific toxicological data for this compound is limited (), general precautions for pyridine-containing amines include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict stability/reactivity of derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries (e.g., Gaussian 09) to compare E/Z isomer stability via Gibbs free energy.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., log P via ChemAxon) to assess hydrophobicity.
  • Docking Studies : Predict binding affinities for metal complexes using AutoDock Vina, as inferred from ’s catalytic studies .

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